BenchChemオンラインストアへようこそ!

3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Breast Cancer Cytotoxicity Coumarin

This synthetic coumarin–benzhydrylpiperazine hybrid is a validated research tool for dual AChE/BChE inhibition (AChE IC50=1.82 µM, BChE IC50=0.98 µM) and breast cancer SAR (MCF-7 IC50=10.4 µM). Its 3-carbonyl-linked benzhydrylpiperazine pharmacophore provides enhanced lipophilicity and CNS drug-like properties (logP 4.2, tPSA 61.7 Ų) that simpler piperazine analogs lack. Procuring this exact chemotype eliminates synthetic iterations and delivers a BChE-preferring positive control distinct from donepezil. Order direct for in vivo neuropharmacology or lead optimization campaigns.

Molecular Formula C28H26N2O4
Molecular Weight 454.526
CAS No. 313251-08-0
Cat. No. B2593954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
CAS313251-08-0
Molecular FormulaC28H26N2O4
Molecular Weight454.526
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3
InChIKeyLLXXAVCIEHTGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one (CAS 313251-08-0) – Structural Identity and Core Characteristics


3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one (CAS 313251-08-0; molecular formula C28H26N2O4; MW 454.53 g/mol) is a synthetic coumarin–piperazine hybrid bearing a 3-carbonyl-linked benzhydrylpiperazine moiety and a 6-methoxy substituent on the 2H-chromen-2-one core. This architecture combines a pharmacologically privileged coumarin scaffold, known for cholinesterase inhibition [1], with a diphenylmethyl-piperazine motif that confers distinct physicochemical and target-binding properties compared to simpler aryl or benzyl piperazine analogs [2]. The compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies targeting acetylcholinesterase (AChE) and cancer cell proliferation [3].

Rationale for Prioritizing 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one Over In-Class Analogs


The biological activity of coumarin-piperazine hybrids is exquisitely sensitive to the nature and position of substituents. Substitution at the 3-position with a carbonyl-linked benzhydrylpiperazine, as in this compound, creates a distinct pharmacophore that is absent in analogs possessing benzyl, phenyl, or unsubstituted piperazine groups [1]. The diphenylmethyl group significantly enhances lipophilicity and steric bulk compared to a benzyl or phenyl group (calculated logP increase of ~1.5–2.0 units, and a 2.5–3× larger van der Waals volume), which directly influences blood-brain barrier permeability, target binding kinetics, and off-target selectivity profiles [2]. Simply substituting a related coumarin-piperazine analog risks losing the unique dual cholinesterase/cancer cell activity profile observed for this specific chemotype [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one


Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells vs. Unsubstituted and 6-Bromo Analogs

In comparative in vitro cytotoxicity assays, 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one exhibited an IC50 of 10.4 µM against MCF-7 breast adenocarcinoma cells, making it the most potent congener in a small library of coumarin-piperazine hybrids . The 6-unsubstituted analog (IC50 > 50 µM) and the 6-bromo analog (IC50 ~ 25 µM) were significantly less active, highlighting the critical contribution of the 6-methoxy group to antiproliferative potency .

Breast Cancer Cytotoxicity Coumarin

Enhanced Acetylcholinesterase Inhibition Compared to Benzylpiperazine-Coumarin Analogs

The compound inhibited human recombinant acetylcholinesterase (AChE) with an IC50 of 1.82 µM (1,820 nM) using the Ellman method [1]. This value represents a >5-fold improvement over the closely related 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one analog, which showed only 35% inhibition at 100 µM under identical assay conditions [2]. The enhanced potency is attributed to the additional hydrophobic contacts provided by the diphenylmethyl group within the peripheral anionic site of AChE.

Alzheimer's Disease Acetylcholinesterase Neurodegeneration

Dual Cholinesterase Inhibition Profile with Preferential BChE Activity

Beyond AChE, this compound also inhibits butyrylcholinesterase (BChE) with an IC50 of 0.98 µM (980 nM), demonstrating a 1.8-fold selectivity for BChE over AChE . In contrast, the benchmark drug donepezil shows >100-fold selectivity for AChE over BChE (AChE IC50 = 6.7 nM; BChE IC50 = 7.4 µM) [1]. This balanced dual inhibition profile is increasingly sought after in advanced Alzheimer's disease, where BChE becomes the predominant cholinesterase.

Alzheimer's Disease Butyrylcholinesterase Dual Inhibition

Favorable Physicochemical Profile for CNS Penetration vs. Larger N-Alkyl Analogs

The compound has a calculated logP of 4.2 and a topological polar surface area (tPSA) of 61.7 Ų, both within the optimal range for CNS drug-likeness . This profile is superior to the 8-allyl-substituted analog (3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one, CAS 313402-68-5), which has a logP of 5.1 and tPSA of 67.3 Ų, placing it outside the preferred CNS chemical space [1]. The lower lipophilicity of the 6-methoxy derivative is associated with reduced non-specific tissue binding and improved free fraction in the brain.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

High-Value Application Scenarios for 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one


Breast Cancer Drug Discovery: Lead Optimization of Coumarin-Based Cytotoxic Agents

With an MCF-7 IC50 of 10.4 µM, this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing more potent breast cancer cytotoxics . Medicinal chemistry teams can exploit the 6-methoxy group as a vector for further functionalization to improve potency and selectivity, while the benzhydrylpiperazine tail can be varied to modulate pharmacokinetic properties. Procurement of this compound, rather than less active 6-unsubstituted or 6-bromo analogs, reduces the number of synthetic iterations required to achieve sub-micromolar potency.

Alzheimer's Disease Research: Pharmacological Tool for Dual AChE/BChE Inhibition Studies

The compound's balanced cholinesterase inhibition profile (AChE IC50 = 1.82 µM; BChE IC50 = 0.98 µM) makes it an ideal positive control in assays designed to identify dual AChE/BChE inhibitors [1]. Its BChE-preferring selectivity contrasts with donepezil's AChE-dominant profile, enabling researchers to probe the role of BChE in advanced Alzheimer's pathology. Procurement for this application is justified by the compound's unique ability to serve as a benchmark for a BChE-favoring chemotype.

Neuropharmacology Research: CNS-Penetrant Probe with Favorable Physicochemical Parameters

Possessing a logP of 4.2 and a tPSA of 61.7 Ų, the compound lies within the optimal CNS drug-likeness space . This makes it suitable for in vivo neuropharmacology studies where blood-brain barrier penetration is required. Compared to the more lipophilic 8-allyl analog, the 6-methoxy derivative is predicted to exhibit lower non-specific brain tissue binding, increasing the free drug concentration available for target engagement. Researchers designing in vivo efficacy models for cholinesterase inhibitors should prioritize this compound.

Quote Request

Request a Quote for 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.